molecular formula C12H22O2 B8529707 3-(2,2,6-Trimethylcyclohexyl)propanoic acid

3-(2,2,6-Trimethylcyclohexyl)propanoic acid

Cat. No. B8529707
M. Wt: 198.30 g/mol
InChI Key: QTALZWUULKHVTK-UHFFFAOYSA-N
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Patent
US08409649B2

Procedure details

3-(2,2,6-trimethylcyclohexyl)propanoic acid was synthesized in three steps starting from 2,6,6-trimethylcyclohex-1-enecarbaldehyde, analogous to the 3-step procedure described for 4-(2,2,6-trimethylcyclohexyl)butanoic acid and 4-(2,2,3-trimethylcyclopentyl)butanoic acid herein-above, as indicated below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2,2,6-trimethylcyclohexyl)butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[C:3]=1[CH:10]=O.CC1(C)CCCC(C)C1CC[CH2:22][C:23]([OH:25])=[O:24].CC1(C)C(C)CCC1CCCC(O)=O>>[CH3:9][C:4]1([CH3:8])[CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[CH:3]1[CH2:10][CH2:22][C:23]([OH:25])=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)C=O
Step Two
Name
4-(2,2,6-trimethylcyclohexyl)butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C(CCC1)C)CCCC(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(CCC1C)CCCC(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C(CCC1)C)CCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.